molecular formula C13H16N2OS B4193301 2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide

2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide

Cat. No. B4193301
M. Wt: 248.35 g/mol
InChI Key: BPMYDALLUZIBDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide, also known as CPAA, is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of thioamides, which have been found to exhibit various biological activities. CPAA has been found to have potential applications in the fields of pharmacology and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been found to improve cognitive function and memory. 2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide has also been found to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide has been found to exhibit various biochemical and physiological effects. Studies have shown that 2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide can reduce inflammation and pain in animal models of inflammation. 2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide has also been found to have anticonvulsant effects and can reduce the severity and frequency of seizures in animal models of epilepsy. 2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide has been found to have a low toxicity profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide has several advantages for use in laboratory experiments. It is a novel compound that has not been extensively studied, which makes it a promising candidate for further research. 2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide has been found to exhibit various biological activities, which makes it a versatile compound that can be used in a variety of experimental settings. However, the limitations of 2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide include its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide. One area of research is the development of 2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide as a potential treatment for neurological disorders such as Alzheimer's disease and epilepsy. Studies could also investigate the potential of 2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide to improve cognitive function and memory in healthy individuals. Additionally, research could explore the potential of 2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide as a lead compound for the development of novel drugs with improved efficacy and reduced toxicity.

Scientific Research Applications

2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide has been found to exhibit various biological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects. Studies have also shown that 2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide has potential applications in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. 2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.

properties

IUPAC Name

2-(cyclopentylamino)-N-phenyl-2-sulfanylideneacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c16-12(14-10-6-2-1-3-7-10)13(17)15-11-8-4-5-9-11/h1-3,6-7,11H,4-5,8-9H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMYDALLUZIBDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopentylamino)-N-phenyl-2-thioxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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